molecular formula C20H21N B1214914 Cyclobenzaprine CAS No. 303-53-7

Cyclobenzaprine

Cat. No. B1214914
CAS RN: 303-53-7
M. Wt: 275.4 g/mol
InChI Key: JURKNVYFZMSNLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cyclobenzaprine hydrochloride involves a novel preparation method with easily-accessible raw materials, simplicity in operation, high yield, and high purity . The reaction is ignited by forming radical anions through an electrochemical method .


Molecular Structure Analysis

Cyclobenzaprine has a molecular formula of C20H21N . It is a white, crystalline tricyclic amine salt .


Chemical Reactions Analysis

Cyclobenzaprine interacts with some commonly used pharmaceutical excipients . The HPLC study showed that the drug interacts with some commonly used pharmaceutical excipients .


Physical And Chemical Properties Analysis

Cyclobenzaprine hydrochloride is a white, crystalline tricyclic amine salt with the empirical formula C20H21N•HCI and a molecular weight of 311.9 . It has a melting point of 217º C .

Scientific Research Applications

Sublingual Formulation Development

Cyclobenzaprine has been explored for sublingual administration as a treatment for psychological disorders. A study developed a standardized ex vivo permeation model to enhance the drug’s permeation by 4.68 times, allowing for dose reduction and increased patient safety . This application is significant for special patient populations like children, the elderly, or patients with dysphagia, where traditional drug administration routes are inappropriate.

Human Serum Albumin Binding

The interaction of Cyclobenzaprine with human serum albumin (HSA) has been characterized using multi-spectroscopic methods and in silico approaches . Understanding the binding characteristics of Cyclobenzaprine to HSA is crucial from a pharmaceutical and biochemical perspective, as it influences the drug’s distribution, efficacy, and safety profile.

Pharmacokinetics Analysis

Cyclobenzaprine’s pharmacokinetics have been quantified in human plasma using LC/MS/MS . This research is vital for determining the appropriate dosing regimen and understanding the drug’s metabolism and elimination processes, which are essential for ensuring therapeutic effectiveness and minimizing side effects.

Analytical Method Development

A novel method for the determination of Cyclobenzaprine in different matrices has been established . This analytical development is important for quality control and ensuring the consistency and reliability of Cyclobenzaprine formulations.

Transmucosal Permeation and Metabolization

Research has integrated the metabolization of Cyclobenzaprine during mucosal permeation into the permeation model . This approach allows for a comprehensive understanding of the drug’s behavior during transmucosal delivery, which is important for developing patient-oriented drugs for the oral cavity.

Safety And Hazards

Cyclobenzaprine may cause side effects such as drowsiness, dry mouth, dizziness, and nausea . It is not approved for use by anyone younger than 15 years old . It is not known whether cyclobenzaprine will harm an unborn baby . Older adults may be more sensitive to the effects of this medicine .

Future Directions

Cyclobenzaprine is usually taken for up to 2 or 3 weeks . It is a fast-acting medicine and you should start to feel some muscle relaxant effects within 30 minutes to one hour . The full effect can take up to 7 days . The drowsy side effect will set in quickly, too, so be sure you are not driving or doing other hazardous activities .

properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURKNVYFZMSNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6202-23-9 (hydrochloride)
Record name Cyclobenzaprine [INN]
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DSSTOX Substance ID

DTXSID0046933
Record name Cyclobenzaprine
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Molecular Weight

275.4 g/mol
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Physical Description

Solid
Record name Cyclobenzaprine
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Boiling Point

BP: 175-180 °C at 1 atm
Record name Cyclobenzaprine
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Solubility

Freely Soluble, 6.89e-03 g/L
Record name Cyclobenzaprine
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Mechanism of Action

The exact mechanism of action of cyclobenzaprine has not been fully elucidated in humans, and much of the information available regarding its mechanism has been ascertained from early animal studies. There is some evidence that cyclobenzaprine exerts its effects at the supraspinal level, specifically within the locus coeruleus of the brainstem, with little-to-no action at neuromuscular junctions or directly on skeletal musculature. Action on the brainstem is thought to result in diminished activity of efferent alpha and gamma motor neurons, likely mediated by inhibition of coeruleus-spinal or reticulospinal pathways, and ultimately depressed spinal cord interneuron activity. More recently it has been suggested that inhibition of descending serotonergic pathways in the spinal cord via action on 5-HT2 receptors may contribute to cyclobenzaprine’s observed effects., The centrally acting muscle relaxant cyclobenzaprine was thought to be an alpha 2-adrenoceptor agonist that reduced muscle tone by decreasing the activity of descending noradrenergic neurons. In the present study, we examined the effects of cyclobenzaprine on descending neurons by measuring the monosynaptic reflex in rats. Cyclobenzaprine reduced the monosynaptic reflex amplitude dose dependently and this effect was not inhibited by the alpha 2-adrenoceptor antagonists idazoxan and yohimbine. Cyclobenzaprine-induced monosynaptic reflex depression was not attenuated by noradrenergic neuronal lesions produced by 6-hydroxydopamine. However, cyclobenzaprine inhibited monosynaptic reflex facilitation induced by (+/-)-1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, a 5-HT2 receptor agonist, in spinalized rats markedly, and 5-HT depletion by DL-p-chlorophenylalanine inhibited the depressive effect of cyclobenzaprine on the monosynaptic reflex. These results suggest that cyclobenzaprine is a 5-HT2 receptor antagonist and that its muscle relaxant effect is due to inhibition of serotonergic, not noradrenergic, descending systems in the spinal cord.
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Product Name

Cyclobenzaprine

CAS RN

303-53-7
Record name Cyclobenzaprine
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Melting Point

216 - 218 °C (hydrochloride salt)
Record name Cyclobenzaprine
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Record name Cyclobenzaprine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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